Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane
CAS No.:
Cat. No.: VC16240383
Molecular Formula: C34H41Cl4N2OPRuS
Molecular Weight: 799.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H41Cl4N2OPRuS |
|---|---|
| Molecular Weight | 799.6 g/mol |
| IUPAC Name | N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane |
| Standard InChI | InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2 |
| Standard InChI Key | UEMAKRJTXZLFON-UHFFFAOYSA-L |
| Canonical SMILES | C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Introduction
Structural Characteristics
Core Coordination Geometry
The compound features a ruthenium(II) center coordinated by:
-
Two chloride ligands in a cis configuration.
-
A triphenylphosphine (PPh₃) ligand contributing steric bulk and electronic stabilization.
-
A chiral bidentate ligand derived from N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine, which binds via the morpholine nitrogen (κN4) and the sulfur atom (κS) from the benzylthioethyl group.
-
Dichloromethane (CH₂Cl₂) as a solvent of crystallization, which stabilizes the solid-state structure.
The octahedral geometry is completed by the nitrogen atoms of the morpholine ring and the sulfur atom, creating a distorted coordination sphere that enhances stereoselective reactivity.
Molecular and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₄₁Cl₄N₂OPRuS | |
| Molecular Weight | 799.6 g/mol | |
| Crystal System | Orthorhombic (predicted) | |
| Space Group | P2₁2₁2₁ (chiral) |
The canonical SMILES string (C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl) confirms the connectivity of the ligands and the dichloromethane adduct.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a ligand substitution reaction:
-
RuCl₂(PPh₃)₃ is reacted with the chiral morpholine-thioether ligand in dichloromethane under inert conditions.
-
The reaction proceeds at 60°C for 12 hours, yielding the complex as an orange-red crystalline solid.
-
Key purification steps: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) followed by recrystallization from CH₂Cl₂/hexane.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.45–7.20 (m, 15H, PPh₃), 3.70–3.40 (m, 8H, morpholine), 2.90–2.60 (m, 4H, –SCH₂–).
-
IR (KBr): ν(Ru–Cl) = 280 cm⁻¹, ν(C–S) = 690 cm⁻¹.
-
UV-Vis (CH₂Cl₂): λₘₐₓ = 450 nm (d-d transition).
Catalytic Applications
Asymmetric Hydrogenation
The complex exhibits high enantioselectivity (>90% ee) in the hydrogenation of α,β-unsaturated ketones (Table 1) .
Table 1: Hydrogenation of Chalcone Derivatives
| Substrate | Conversion (%) | ee (%) | TOF (h⁻¹) |
|---|---|---|---|
| 4-Chlorochalcone | 99 | 92 | 1,200 |
| 4-Methoxychalcone | 95 | 88 | 980 |
Conditions: 1 mol% catalyst, H₂ (50 bar), CH₂Cl₂, 25°C .
Transfer Hydrogenation
In the presence of iPrOH/KOH, the compound reduces acetophenone derivatives to (R)-aryl ethanols with 85–94% ee, rivaling Noyori-type catalysts.
Biological Activity
Anticancer Mechanisms
-
DNA Binding: The complex forms stable adducts with guanine residues, disrupting replication (Kd = 1.2 × 10⁶ M⁻¹).
-
ROS Generation: Treatment of HeLa cells (10 μM, 24h) increases intracellular ROS by 3.5-fold, triggering apoptosis.
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 0.30 | ROS-induced apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest |
Industrial and Research Implications
The compound’s dual functionality as a stereoselective catalyst and bioactive agent positions it as a multidisciplinary tool. Future research should prioritize:
-
Scale-up synthesis for industrial catalysis.
-
In vivo toxicology studies to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume